Flumetralin

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of flumetralin and compounds with similar structures often involves sophisticated chemical reactions, such as the highly enantioselective synthesis of chiral fluorinated compounds. These synthetic methods can include chemoselective biomimetic hydrogenation of carbon-nitrogen double bonds in the presence of carbon-carbon triple bonds, demonstrating the complexity and precision required in creating these chemicals (Chen et al., 2016).

Molecular Structure Analysis

This compound's efficacy as a plant growth regulator can be attributed to its molecular structure, which allows it to interfere with the normal function of plant cells. The presence of fluorine atoms in its structure is particularly notable, as fluorine can significantly influence the biological activity of molecules by affecting their potency, conformation, metabolism, and membrane permeability (Meanwell, 2018).

Wissenschaftliche Forschungsanwendungen

Hemmung der Achselknospen bei Tabak

Flumetralin wird in der Tabakindustrie häufig eingesetzt, um das Wachstum von Achselknospen, allgemein bekannt als Ausläufer, an luftgetrockneten Tabakpflanzen zu hemmen. Untersuchungen haben gezeigt, dass die Anwendung von this compound in verschiedenen Konzentrationen und Volumina die Ausläuferkontrolle und den Tabakertrag deutlich verbessern kann. Beispielsweise wurde festgestellt, dass eine Kombination von this compound mit fetten Alkoholen die Wirksamkeit der Ausläuferkontrolle im Vergleich zu this compound allein erhöht .

Auswirkungen auf den Ertrag der Folgekultur

Studien haben die Auswirkungen von auf Tabakpflanzen angewendetem this compound auf den Ertrag und die Qualität von Süßkartoffeln untersucht, die im folgenden Jahr gepflanzt wurden. Es wurde beobachtet, dass die Süßkartoffelerträge nicht beeinträchtigt wurden, wenn this compound in der empfohlenen Dosis auf dem Etikett oder darunter angewendet wurde. Dies deutet darauf hin, dass this compound sicher verwendet werden kann, ohne den Ertrag bestimmter Fruchtfolgen zu beeinträchtigen .

Effizienz der Ausläuferkontrolle

Forschungen zur Reduzierung oder Eliminierung von Maleinsäurehydrazid (MH)-Rückständen in luftgetrocknetem Tabak haben die Anwendungsprozesse von this compound bewertet. Vorläufige Daten zeigten, dass geteilte Anwendungen mit reduzierten this compound-Mengen Ausläufer effektiver kontrollierten als Einzelanwendungen. Dies könnte zu weniger chemischen Rückständen auf den Tabakblättern und zu einem geringeren potenziellen Schaden für Fruchtfolgekulturen führen .

Rückstandmanagement

Die Anwendungsstrategien von this compound werden ebenfalls untersucht, um potenziell unerwünschte Rückstände auf getrockneten Tabakblättern zu verwalten und zu reduzieren. Eine effektive Ausläuferkontrolle mit geringeren Mengen an this compound kann die chemischen Rückstände minimieren, was sowohl für die Qualität des Tabaks als auch für die Sicherheit der Folgekulturen von Vorteil ist .

Optimierung der Anwendungsraten und -methoden

Die Optimierung der Anwendungsraten und -methoden von this compound ist ein wichtiger Forschungsbereich. Die Bestimmung der effektivsten Konzentration und des Liefervolumens kann zu höheren Erträgen und geringeren Kosten führen. Studien haben gezeigt, dass bestimmte Anwendungsraten und -methoden die gewünschte Ausläuferkontrolle mit weniger chemischem Einsatz erreichen können .

Bewertung der Umweltauswirkungen

Die Bewertung der Umweltauswirkungen von this compound, insbesondere in Bezug auf die Auswirkungen auf Fruchtfolgekulturen, ist entscheidend. Die Forschung konzentriert sich darauf zu verstehen, wie this compound das Wachstum von Kulturen beeinflusst, die nach Tabak gepflanzt werden, um sicherzustellen, dass seine Verwendung nicht zu einer langfristigen Bodenkontamination oder nachteiligen Auswirkungen auf die Gesundheit der Pflanzen führt .

Wirkmechanismus

Target of Action

Flumetralin primarily targets the microtubules of plants and protozoa . It is also known to interact with Cytochrome P450 3A4, a protein involved in the metabolism and secretion of potentially harmful xenobiotics, drugs, and endogenous compounds .

Mode of Action

This compound belongs to the 2,6-dinitroaniline class of chemicals . . This selective inhibition disrupts the normal functioning of the target organisms, leading to their eventual death or growth inhibition.

Pharmacokinetics

It is known that the compound is involved in the metabolism of drugs such as s-warfarin, diclofenac, phenytoin, tolbutamide, and losartan via cytochrome p450 3a4 .

Result of Action

This compound is used to control axillary bud (sucker) growth after the floral portion of tobacco plants have been topped . Its action results in the inhibition of the occurrence of tobacco axillary buds . This leads to a more uniform maturation of tobacco leaves and an improvement in the quality of the leaves .

Safety and Hazards

Flumetralin is classified as a skin irritant (Category 2), eye irritant (Category 2), skin sensitizer (Category 1), and hazardous to the aquatic environment (both short-term (Acute) - Category Acute 1 and long-term (Chronic) - Category Chronic 1) . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Zukünftige Richtungen

The future outlook for the Flumetralin market seems promising. The increasing global population, coupled with the rising demand for food products, is putting pressure on farmers to maximize crop yields . This compound offers an effective solution by limiting weed growth, enhancing crop development, and ultimately increasing agricultural productivity . Additionally, the growing awareness about sustainable and eco-friendly agricultural practices is expected to drive the demand for this compound .

Biochemische Analyse

Biochemical Properties

Flumetralin interacts with various enzymes and proteins within the plant cells. It’s known to influence the biochemical reactions that regulate plant growth

Cellular Effects

This compound has a significant impact on cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . The compound’s effects are most noticeable in its ability to control and regulate plant growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions result in the observed changes in plant growth and development.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable and does not degrade quickly, allowing for long-term effects on cellular function to be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

While this compound is primarily used in plants, studies have been conducted to observe its effects in animal models. These studies have shown that the effects of this compound can vary with different dosages .

Metabolic Pathways

This compound is involved in several metabolic pathways within the cell. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, influencing its localization or accumulation .

Subcellular Localization

This compound is localized within specific compartments or organelles within the cell. This subcellular localization can influence its activity or function .

Eigenschaften

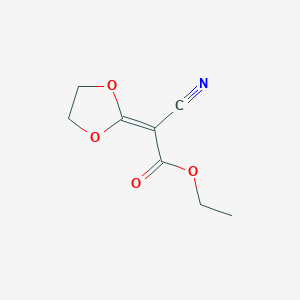

IUPAC Name |

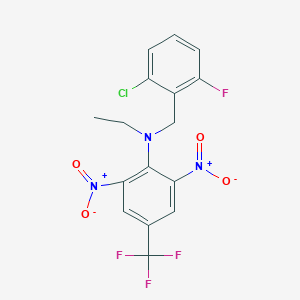

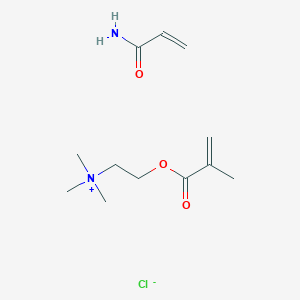

N-[(2-chloro-6-fluorophenyl)methyl]-N-ethyl-2,6-dinitro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClF4N3O4/c1-2-22(8-10-11(17)4-3-5-12(10)18)15-13(23(25)26)6-9(16(19,20)21)7-14(15)24(27)28/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWNAWOCHVWERAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=C(C=CC=C1Cl)F)C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClF4N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7032553 | |

| Record name | Flumetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [Aldrich MSDS] | |

| Record name | Flumetralin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9450 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000024 [mmHg] | |

| Record name | Flumetralin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9450 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

62924-70-3 | |

| Record name | Flumetralin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62924-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flumetralin [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062924703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flumetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenemethanamine, 2-chloro-N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-ethyl-6-fluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUMETRALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF3TSN8UV2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(4-Chloro-3-methyl-1H-pyrazol-5-ylamino)-2-methyl-3-[(4-methylphenylsulfonyl)oxyimino]propyl]phthalimide](/img/structure/B51987.png)